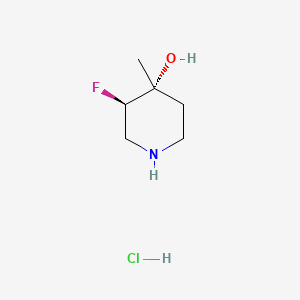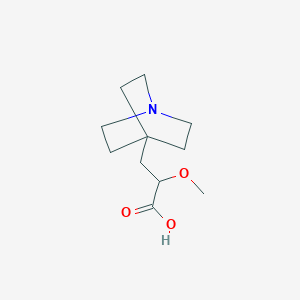
trans-3-Fluoro-4-methylpiperidin-4-OL hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-3-Fluoro-4-methylpiperidin-4-OL hydrochloride: is a chemical compound with the molecular formula C6H13ClFNO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Fluoro-4-methylpiperidin-4-OL hydrochloride typically involves the fluorination of a piperidine derivative. One common method includes the reaction of 4-methylpiperidin-4-OL with a fluorinating agent under controlled conditions to introduce the fluorine atom at the 3-position .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and subsequent fluorination. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Trans-3-Fluoro-4-methylpiperidin-4-OL hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a different functional group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while substitution could result in a new fluorinated derivative .
Applications De Recherche Scientifique
Chemistry: In organic synthesis, trans-3-Fluoro-4-methylpiperidin-4-OL hydrochloride serves as a building block for the preparation of more complex molecules.
Biology and Medicine: This compound is investigated for its potential pharmacological properties. Fluorinated piperidine derivatives are known to exhibit biological activity, making them candidates for drug development .
Industry: In the chemical industry, trans-3-Fluoro-4-methylpiperidin-4-OL hydrochloride is used in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of trans-3-Fluoro-4-methylpiperidin-4-OL hydrochloride involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
Trans-3-methylpiperidin-4-OL hydrochloride: Similar structure but lacks the fluorine atom.
Trans-4-Fluoro-3-piperidinol hydrochloride: Similar fluorinated piperidine derivative with different substitution pattern.
Uniqueness: Trans-3-Fluoro-4-methylpiperidin-4-OL hydrochloride is unique due to the presence of both a fluorine atom and a methyl group on the piperidine ring. This combination can influence its chemical reactivity and biological activity, making it distinct from other piperidine derivatives .
Propriétés
Formule moléculaire |
C6H13ClFNO |
|---|---|
Poids moléculaire |
169.62 g/mol |
Nom IUPAC |
(3R,4R)-3-fluoro-4-methylpiperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C6H12FNO.ClH/c1-6(9)2-3-8-4-5(6)7;/h5,8-9H,2-4H2,1H3;1H/t5-,6-;/m1./s1 |
Clé InChI |
GGQIEOPGYYANDG-KGZKBUQUSA-N |
SMILES isomérique |
C[C@]1(CCNC[C@H]1F)O.Cl |
SMILES canonique |
CC1(CCNCC1F)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl7,9-dioxo-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B14039857.png)



![(4R,5R)-tert-Butyl 5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B14039891.png)









